2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate
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Overview
Description
2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with a molecular formula of C25H23N3O7. This compound is known for its unique structural features, which include an ethoxy group, a nitrophenoxy group, and a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 2-nitrophenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxy-4-formylphenyl benzoate under acidic conditions to form the final product.
Chemical Reactions Analysis
2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazono group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate include:
2-ethoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with different substituents, leading to distinct chemical properties.
2-ethoxy-4-((E)-{[(2-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate: Another similar compound with variations in the benzoyl group.
Properties
Molecular Formula |
C24H21N3O7 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21N3O7/c1-2-32-22-14-17(12-13-21(22)34-24(29)18-8-4-3-5-9-18)15-25-26-23(28)16-33-20-11-7-6-10-19(20)27(30)31/h3-15H,2,16H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
KODWZDYZGIEWNQ-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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